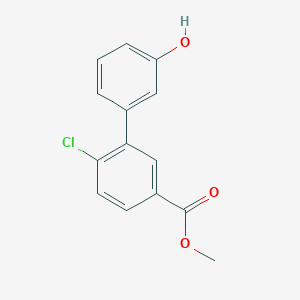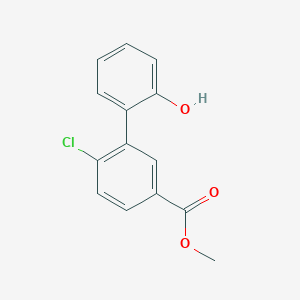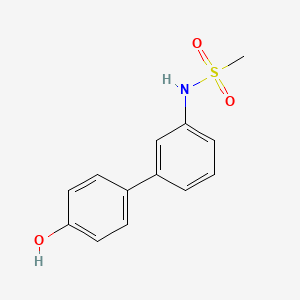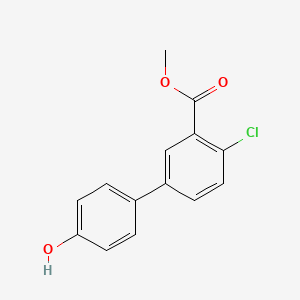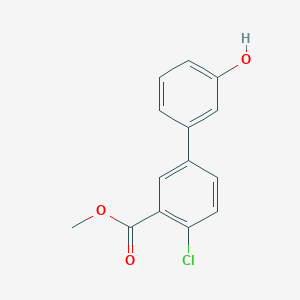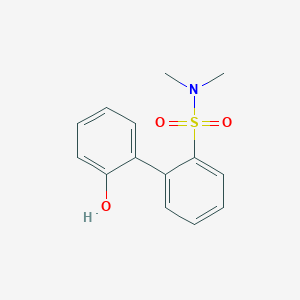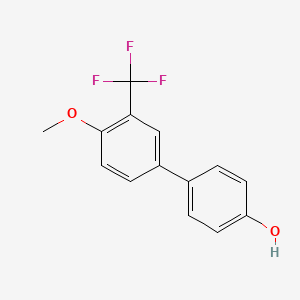
4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% (4-MTP) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol and other organic solvents. 4-MTP has a melting point of 124-125°C and a boiling point of 207-208°C. It is a versatile compound that can be used in a variety of organic synthesis reactions and as a starting material for other compounds.
Scientific Research Applications
4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a reagent in the synthesis of nucleic acid derivatives, and it has been used as a catalyst in a variety of organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate molecule and thus facilitating the reaction. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% may act as a Lewis acid, accepting electrons from the substrate molecule and thus facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may act as an antioxidant, scavenging free radicals and thus preventing oxidative damage to cells. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% may act as an anti-inflammatory, reducing inflammation and thus helping to alleviate symptoms associated with inflammation.
Advantages and Limitations for Lab Experiments
4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. Additionally, it is a relatively stable compound, with a melting point of 124-125°C and a boiling point of 207-208°C. Furthermore, it is relatively inexpensive and readily available.
However, there are some limitations to using 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments. It is a relatively toxic compound, and thus it should be handled with care. Additionally, its mechanism of action is not completely understood, and thus its effects on biochemical and physiological processes are not well understood.
Future Directions
There are several potential future directions for research on 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in drug synthesis and other areas. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential as a catalyst in organic synthesis reactions.
Synthesis Methods
4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% is synthesized by a two-step process. In the first step, 4-methoxybenzaldehyde is reacted with trifluoromethanesulfonic anhydride and pyridine in a polar aprotic solvent to form 4-methoxy-3-trifluoromethylbenzaldehyde. In the second step, the aldehyde is reacted with phenol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%.
properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-4-10(8-12(13)14(15,16)17)9-2-5-11(18)6-3-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSPBPLYEPWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683643 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-07-5 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)

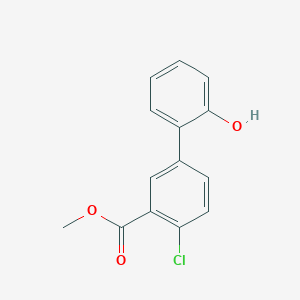
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)
